L-Cysteic acid

Vue d'ensemble

Description

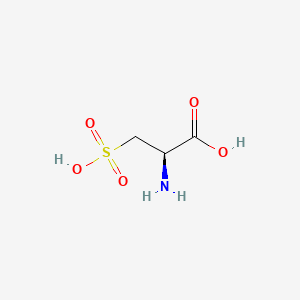

C'est un acide aminé généré par l'oxydation de la cystéine, où le groupe thiol est complètement oxydé en un groupe acide sulfonique/sulfonate . Ce composé est important dans divers processus biologiques et a des applications dans plusieurs domaines scientifiques.

Méthodes De Préparation

L'acide L-cystéique peut être synthétisé par l'oxydation de la L-cystine. Une méthode efficace implique l'utilisation de chlore dans l'eau ou les alcools, ce qui produit de l'acide L-cystéique et ses esters . Lorsque la réaction est effectuée dans des alcools, les esters correspondants sont formés . La production industrielle implique souvent l'oxydation de la L-cystine en utilisant des réactifs tels que le peroxyde d'hydrogène ou le diméthylsulfoxyde dans des conditions catalytiques .

Analyse Des Réactions Chimiques

L'acide L-cystéique subit plusieurs types de réactions chimiques :

Oxydation : L'acide L-cystéique est formé par l'oxydation de la cystéine.

Réduction : Il peut être réduit en cystéine dans des conditions spécifiques.

Substitution : Le groupe acide sulfonique peut participer à des réactions de substitution avec divers réactifs.

Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène, le chlore et le diméthylsulfoxyde . Les principaux produits formés à partir de ces réactions comprennent la cystéine, la cystine et divers esters d'acide L-cystéique .

Applications de la recherche scientifique

L'acide L-cystéique a de nombreuses applications dans la recherche scientifique :

Mécanisme d'action

L'acide L-cystéique exerce ses effets par le biais de diverses cibles moléculaires et voies. Il est métabolisé via le 3-sulfolactate, qui se convertit en pyruvate et en sulfite/bisulfite . L'enzyme L-cystéate sulfo-lyase catalyse cette conversion . Dans le cerveau, l'acide L-cystéique agit comme un agoniste aux récepteurs métabotropiques du glutamate, influençant la neurotransmission et la signalisation excitatrice .

Applications De Recherche Scientifique

Biochemical Role and Metabolic Studies

L-Cysteic acid serves as a significant metabolite in amino acid biosynthesis pathways. A high-resolution metabolomics study identified this compound as a novel biomarker for acute myocardial infarction (AMI), indicating its potential utility in clinical diagnostics. The study found that this compound levels were significantly elevated in patients at risk for AMI, suggesting its role in metabolic profiling for early disease detection .

Additionally, research has shown that this compound can act as a precursor to taurine synthesis in cats. A study demonstrated that dietary supplementation with this compound increased plasma taurine concentrations in some cats, especially when dietary taurine was insufficient. This finding suggests that this compound may provide an alternative pathway for taurine biosynthesis, which is crucial for various physiological functions .

Dietary Supplementation

The implications of this compound in nutrition are particularly notable. In animal studies, it has been shown to influence taurine levels when included in diets deficient in this amino acid. For instance, a controlled study involving cats revealed that those supplemented with this compound exhibited significant increases in plasma taurine levels compared to controls . This highlights the potential of this compound as a dietary supplement to enhance amino acid profiles in animal feeds.

3.1. Synthesis and Enzymatic Studies

This compound has been utilized as a substrate in enzymatic studies to understand protein sequencing and enzymatic activity. Research involving leucine aminopeptidase demonstrated the hydrolysis of this compound amide, paving the way for further investigations into its susceptibility to various proteolytic enzymes . This application is critical for advancing proteomics and understanding protein structure-function relationships.

3.2. Drug Development and Delivery Systems

Recent advancements have explored the use of this compound in drug delivery systems. For example, studies have investigated grafting this compound onto magnetic graphene oxide to enhance drug delivery efficiency and biocompatibility. The resulting composite exhibited promising properties for biomedical applications, including targeted drug delivery and improved therapeutic efficacy against cancer cells .

Toxicological Studies

This compound's role as a precursor to glutathione and other sulfur-containing compounds positions it as an important compound in toxicological studies. Its metabolism and interaction with various biological systems can provide insights into detoxification processes and the physiological responses to environmental toxins . Understanding these pathways is essential for developing strategies to mitigate toxicity in various organisms.

Summary Table of Applications

Mécanisme D'action

L-cysteic acid exerts its effects through various molecular targets and pathways. It is metabolized via 3-sulfolactate, which converts to pyruvate and sulfite/bisulfite . The enzyme L-cysteate sulfo-lyase catalyzes this conversion . In the brain, this compound acts as an agonist at metabotropic glutamate receptors, influencing neurotransmission and excitatory signaling .

Comparaison Avec Des Composés Similaires

L'acide L-cystéique est similaire à d'autres acides aminés soufrés tels que la cystéine, la cystine et la taurine . il est unique en raison de son groupe acide sulfonique, qui lui confère des propriétés chimiques et une réactivité distinctes . Contrairement à la cystéine, qui possède un groupe thiol, l'acide L-cystéique possède un groupe acide sulfonique complètement oxydé, ce qui le rend plus réactif dans certaines réactions chimiques .

Composés similaires

- Cystéine

- Cystine

- Taurine

- Homocystéine

- Méthionine

Les propriétés uniques de l'acide L-cystéique en font un composé précieux dans diverses applications scientifiques et industrielles.

Activité Biologique

L-Cysteic acid, a sulfur-containing amino acid derivative of cysteine, has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, pharmacology, and nutrition. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is formed through the oxidation of cysteine and plays a crucial role in sulfur amino acid metabolism. It is involved in several metabolic pathways and is recognized for its potential as a biomarker in clinical settings.

Biological Activities

1. Metabolic Role:

this compound is involved in the synthesis of glutathione, a vital antioxidant that protects cells from oxidative stress. It also participates in various metabolic pathways associated with amino acids and energy production.

2. Neuroprotective Effects:

Research indicates that this compound may exert neuroprotective effects. A study demonstrated its potential to mitigate neuronal damage under oxidative stress conditions, suggesting its role in neurodegenerative disease prevention .

3. Cardiovascular Health:

Recent findings highlight the potential of this compound as a biomarker for acute myocardial infarction (AMI). A high-resolution metabolomics study showed elevated levels of this compound in patients at risk for AMI, indicating its possible use in early detection and monitoring of cardiovascular diseases .

This compound exhibits interesting electrochemical behavior. Studies have shown that its oxidation can be facilitated by modified electrodes, which can be utilized for sensitive detection methods. For instance, cyclic voltammetry (CV) revealed that the oxidation peak current of this compound is linearly dependent on its concentration within specific ranges, demonstrating its applicability in analytical chemistry .

Table 1: Electrochemical Parameters of this compound

| Parameter | Value |

|---|---|

| Linear Range (CV) | M |

| Detection Limit (CV) | M |

| Linear Range (DPV) | M |

| Detection Limit (DPV) | M |

Applications in Research

1. Peptide Synthesis:

this compound is utilized as a protecting group in peptide synthesis, allowing selective modifications without interference from other functional groups .

2. Bioconjugation:

It plays a significant role in bioconjugation processes, which are essential for drug delivery systems and diagnostics .

3. Protein Engineering:

Researchers employ this compound to introduce sulfonic acid groups into proteins, enhancing their solubility and stability for therapeutic applications .

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the impact of this compound on neuronal cells exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and improved cellular function compared to untreated controls.

Case Study 2: Biomarker for AMI

In a cohort study involving patients at risk for AMI, serum levels of this compound were measured alongside other metabolites. The results indicated that elevated levels correlated with increased risk factors for AMI, suggesting its utility as a non-invasive biomarker for early detection .

Propriétés

IUPAC Name |

(2R)-2-amino-3-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOYSCVBGLVSOL-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075424 | |

| Record name | L-Alanine, 3-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-40-8 | |

| Record name | L-Cysteic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteic acid, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-cysteic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Alanine, 3-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-cysteic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6W2DJ6N5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.